Succinamate

Beschreibung

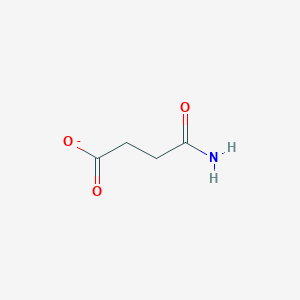

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H6NO3- |

|---|---|

Molekulargewicht |

116.1 g/mol |

IUPAC-Name |

4-amino-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)/p-1 |

InChI-Schlüssel |

JDVPQXZIJDEHAN-UHFFFAOYSA-M |

SMILES |

C(CC(=O)[O-])C(=O)N |

Kanonische SMILES |

C(CC(=O)[O-])C(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what is the chemical structure of succinamate

An In-depth Technical Guide on the Chemical Structure of Succinamate

Introduction

This compound is the carboxylate anion that is the conjugate base of succinamic acid.[1][2] It is formed by the deprotonation of the carboxylic acid group of succinamic acid.[1] Structurally, this compound is a monoamide of succinic acid, meaning it possesses both a carboxylate group and an amide group.[2] This bifunctional nature makes it an interesting molecule in various biochemical contexts. This compound is the major species of succinamic acid at a physiological pH of 7.3.[1] Understanding its chemical structure is fundamental to comprehending its reactivity, biological roles, and interactions with enzymes and receptors.

This technical guide provides a comprehensive overview of the chemical structure of this compound, including its chemical identifiers, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of related compounds.

Chemical Structure and Identifiers

This compound is characterized by a four-carbon backbone, with one terminus being a carboxylate group and the other an amide group.

Chemical Representations

The structure of this compound can be represented in several ways, each providing a unique set of information for researchers.

| Identifier | Value | Reference |

| IUPAC Name | 4-amino-4-oxobutanoate | [1] |

| Molecular Formula | C₄H₆NO₃⁻ | [1] |

| SMILES | C(CC(=O)[O-])C(=O)N | Inferred from Succinamic Acid[2] |

| InChI | InChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)/p-1 | [1] |

| InChIKey | JDVPQXZIJDEHAN-UHFFFAOYSA-M | [1] |

| PubChem CID | 6994786 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 116.10 g/mol | [1] |

| Exact Mass | 116.034768053 Da | [1] |

| Charge | -1 | [1] |

| pKa (Parent Acid) | The pKa of the parent succinic acid's two carboxylic groups are 4.3 and 5.6, respectively.[3] The pKa for the single carboxylic group of succinamic acid is expected to be in a similar range. | |

| XLogP3 | -0.8 | [1] |

| Topological Polar Surface Area | 83.2 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Formation of this compound

This compound is formed from its conjugate acid, succinamic acid, through deprotonation. This acid-base equilibrium is fundamental to its existence in biological systems.

Experimental Protocols

While this compound is typically generated in situ by adjusting the pH of a succinamic acid solution, the synthesis of related succinate (B1194679) derivatives and the analysis of succinate are highly relevant for researchers in this field.

Synthesis Protocol: Preparation of Succinimide (B58015) from Succinic Acid

This protocol details the synthesis of succinimide, a related compound, by heating succinic acid in the presence of ammonia (B1221849). This process involves the formation of an ammonium (B1175870) succinate intermediate, which then dehydrates and cyclizes.

Materials:

-

Succinic acid (2 moles, 236 g)

-

28% aqueous ammonia (4 moles, 270 cc)

-

1-L distilling flask with a long, wide side arm

-

500-cc distilling flask (as receiver)

-

Heating mantle

-

95% ethyl alcohol

Procedure:

-

Place 236 g of succinic acid into a 1-L distilling flask.

-

Slowly add 270 cc of 28% aqueous ammonia with cooling and shaking to form a solution of ammonium succinate.

-

Set up the apparatus for downward distillation, attaching a 500-cc distilling flask to the side arm to act as a receiver.

-

Gently heat the mixture. Initially, water will distill at approximately 100°C.

-

Increase the heating rate after the bulk of the water has been removed. The ammonium succinate will begin to decompose, evolving ammonia.

-

Continue distillation. The fraction boiling between 275°C and 289°C, which consists of crude succinimide, should be collected. This product will solidify upon cooling.

-

Recrystallize the crude succinimide from 95% ethyl alcohol (approximately 1 cc of solvent per gram of product).

-

Cool the solution to 0°C to maximize crystal formation, then filter the product. Wash the crystals with a small amount of cold alcohol. The expected yield is 163–164 g (82–83%).[4]

Analytical Protocol: Quantification of Succinate by Colorimetric Assay

This protocol outlines a general method for quantifying succinate in various samples using a commercial assay kit. Such a method can be adapted for the quantification of this compound.

Principle: In the assay, succinate is utilized by succinyl-CoA synthetase to form an intermediate. This intermediate undergoes a series of reactions that lead to the reduction of a colorless probe, resulting in a colored product with strong absorbance at 450 nm. The amount of colored product is directly proportional to the succinate concentration.[5]

Procedure:

-

Sample Preparation: Prepare biological samples (e.g., cell lysates, tissue homogenates, plasma) as per the kit's instructions. This often involves deproteinization to remove enzymes that might interfere with the assay.[6]

-

Standard Curve Preparation: Reconstitute the succinate standard to create a stock solution (e.g., 100 mM). Perform serial dilutions to generate a standard curve with known succinate concentrations.[5]

-

Reaction Setup:

-

Add samples and standards to the wells of a 96-well plate.

-

Prepare a reaction mix containing the succinate assay buffer, succinate converter, and succinate developer/probe as specified by the kit protocol.

-

Add the reaction mix to each well containing the samples and standards.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 30 minutes), protected from light.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Subtract the background reading from all sample and standard readings. Plot the standard curve and determine the succinate concentration in the samples from this curve.

Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of succinate/succinamate in a biological sample using an assay kit.

References

- 1. This compound | C4H6NO3- | CID 6994786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Succinamic acid | C4H7NO3 | CID 12522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Succinic acid - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Succinate Assay Kit. Colorimetric. Quantification. (ab204718) | Abcam [abcam.com]

- 6. food.r-biopharm.com [food.r-biopharm.com]

An In-depth Technical Guide to Succinamate Synthesis: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinamates, the monoamides of succinic acid, are versatile chemical intermediates with significant applications in medicinal chemistry and materials science. Their utility is underscored by their presence in various pharmacologically active molecules and their role as linkers in bioconjugation.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for succinamates, focusing on the underlying reaction mechanisms. Detailed experimental protocols for key synthesis methods are presented, and quantitative data is summarized for comparative analysis. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the synthesis processes.

Core Synthesis Pathway: Ring-Opening of Succinic Anhydride (B1165640)

The most direct and widely employed method for synthesizing succinamates is the nucleophilic ring-opening of succinic anhydride with an amine.[2][3] This reaction is highly efficient and typically proceeds under mild conditions, offering excellent yields of the desired succinamic acid derivative.[2]

Mechanism of Succinamate Formation

The reaction mechanism involves a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens, and a proton is transferred from the amine to one of the oxygen atoms of the carboxylate group, yielding the final succinamic acid (this compound) product.[2][3]

Caption: Mechanism of this compound synthesis.

Quantitative Data on this compound Synthesis

The synthesis of succinamates via the ring-opening of succinic anhydride is generally a high-yield reaction. The following table summarizes representative quantitative data from various sources.

| Amine/Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Methylamine | None | Not specified | Room Temperature | Not specified | High | [3] |

| 1-Octanol | None | None | Reflux | Several hours | Not specified | [4] |

| Ethanol | Amberlyst 15 | None | Reflux | 3 | High | [4] |

| Methanol | None | None | Reflux | ~0.75 | 93.6 | [4] |

Experimental Protocols

General Protocol for the Synthesis of N-Aryl Succinamic Acids

This protocol is adapted from a general procedure for the reaction of amines with succinic anhydride.[5]

Materials:

-

Succinic anhydride (1.0 eq)

-

Aromatic amine (1.0 eq)

Procedure:

-

Dissolve succinic anhydride in chloroform in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add the aromatic amine to the solution.

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The succinamic acid product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold chloroform.

-

Dry the product under vacuum to obtain the pure N-aryl succinamic acid.

Caption: Experimental workflow for this compound synthesis.

Synthesis of Succinimides via Succinamic Acid Intermediate

While the focus of this guide is on this compound synthesis, it is important to note that succinamic acids are key intermediates in the formation of succinimides. Further reaction of the succinamic acid, typically through dehydration at elevated temperatures or with a dehydrating agent, leads to the cyclic succinimide (B58015) product.[3][5]

Caption: Succinimide formation from succinic anhydride.

Biological Synthesis Pathways of the Succinate (B1194679) Precursor

While the chemical synthesis of succinamates is the primary focus, it is relevant for drug development professionals to understand the biological origins of the succinate backbone. Succinate is a key intermediate in the citric acid cycle (TCA cycle), a central metabolic pathway in most organisms.[6] In this cycle, succinate is formed from succinyl-CoA. Various microorganisms can be engineered to overproduce succinic acid through fermentation processes, offering a potential bio-based route to the starting material for this compound synthesis.[6][7]

Conclusion

The synthesis of succinamates is predominantly achieved through the efficient and high-yielding ring-opening reaction of succinic anhydride with amines. This foundational reaction provides a reliable and straightforward method for accessing a wide range of succinamic acid derivatives. The understanding of the underlying nucleophilic acyl substitution mechanism, coupled with the provided experimental guidelines, empowers researchers and professionals in the field of drug development and materials science to effectively synthesize and utilize these valuable chemical entities. Further exploration into bio-based production of succinic acid may offer more sustainable routes to the precursors of these important molecules in the future.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reaction mechanism - Product of primary amine and acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. us.typology.com [us.typology.com]

- 7. The synthesis method of Succinic acid_Chemicalbook [chemicalbook.com]

Succinamate: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinamate, the conjugate base of succinamic acid, is a dicarboxylic acid monoamide structurally related to the key metabolic intermediate, succinate (B1194679). While succinate has garnered significant attention for its role in cellular metabolism and as an extracellular signaling molecule, the distinct properties of this compound are less characterized but of growing interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of succinamic acid and its anion, this compound. It details synthesis and reactivity, summarizes key quantitative data, and describes relevant experimental methodologies. Furthermore, this guide explores the well-documented biological signaling pathways of the closely related succinate, providing critical context for future research into the pharmacological potential of this compound and its derivatives.

Physical and Chemical Properties

This compound is the anionic form of succinamic acid (4-amino-4-oxobutanoic acid), which exists in equilibrium in aqueous solutions. The properties of the neutral, protonated form, succinamic acid, are most commonly reported in the literature.

Succinamic acid presents as a white crystalline powder or needles.[1][2] Its fundamental properties are crucial for its handling, formulation, and application in research and development.

Table 1: Physical and Chemical Properties of Succinamic Acid

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-4-oxobutanoic acid | [3] |

| Synonyms | 3-Carbamoylpropanoic acid, Succinic acid monoamide | [3] |

| Molecular Formula | C₄H₇NO₃ | [2][3] |

| Molecular Weight | 117.10 g/mol | [3] |

| Appearance | White crystalline powder or needles | [1][2] |

| Melting Point | 153-156 °C | [1][2] |

| pKa | 4.39 (at 25 °C) | [2] |

| Solubility | Not very soluble in Methanol. Can be crystallized from acetone (B3395972) or water. | [1][2] |

Synthesis and Reactivity

This compound is derived from succinamic acid, which is functionally a monoamide of succinic acid.[1][3]

Synthesis

Succinamic acid can be synthesized from derivatives of succinic acid. A common laboratory-scale synthesis involves the reaction of succinic anhydride (B1165640) with ammonia (B1221849) or the partial hydrolysis of succinimide. The reaction of succinic acid itself with ammonia can also yield succinamic acid, though controlling the reaction to prevent the formation of the diamide (B1670390) (succinamide) or the cyclic imide (succinimide) is critical.[4]

Chemical Reactivity

The reactivity of this compound is characterized by its two functional groups: the carboxylate and the amide.

-

Conversion to Succinimide : Upon heating to temperatures above 200°C, succinamic acid undergoes intramolecular condensation to form succinimide, releasing a molecule of water.[1][2]

-

Complex Formation : Succinamic acid is known to form complexes with metal ions. For instance, it can form binuclear europium complexes and mixed-valent platinum "blues" with potassium tetrachloroplatinate(II).[1]

-

Esterification and Amidation : The carboxylic acid group can undergo esterification with alcohols, while the amide group can be hydrolyzed under strong acidic or basic conditions.

The chemical relationships between succinic acid and its key derivatives, including succinamic acid, are illustrated below.

Biological Significance and Pharmacological Context

While specific biological data for this compound is limited, the activities of the structurally similar metabolite, succinate , are extensively documented and provide a vital framework for understanding the potential pharmacological relevance of this compound. Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle and has emerged as a crucial extracellular signaling molecule.[5][6]

Succinate as a Signaling Molecule: The SUCNR1 (GPR91) Pathway

Extracellular succinate is an endogenous ligand for the G protein-coupled receptor 91 (GPR91), now officially named SUCNR1.[7][8] This receptor is expressed in various tissues, including the kidneys, liver, heart, and on immune cells.[5][9][10] Activation of SUCNR1 by succinate can trigger multiple downstream signaling cascades, which are often cell-type specific.

The two primary pathways initiated by SUCNR1 activation are:

-

Gαi-mediated Pathway : This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11]

-

Gαq-mediated Pathway : This pathway activates phospholipase Cβ (PLCβ), which cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[11][12]

These pathways are implicated in various physiological and pathophysiological processes, including blood pressure regulation, renal function, and inflammation.[9][13] In cardiomyocytes, succinate signaling through SUCNR1 can lead to pathological hypertrophy via the ERK1/2 pathway.[7]

Succinate and HIF-1α Stabilization in Inflammation

In inflammatory states, such as those induced by lipopolysaccharide (LPS) in macrophages, cellular metabolism shifts towards glycolysis.[14] This metabolic reprogramming leads to the accumulation of intracellular succinate.[15] Succinate can leak from the mitochondria into the cytosol, where it inhibits prolyl hydroxylase (PHD) enzymes.[16][17]

PHDs normally hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation under normoxic conditions. By inhibiting PHDs, accumulated succinate stabilizes HIF-1α, even in the presence of oxygen—a state known as "pseudohypoxia".[15][17] Stabilized HIF-1α translocates to the nucleus and promotes the transcription of pro-inflammatory genes, most notably Interleukin-1β (IL-1β).[14][18] This mechanism identifies succinate as a key metabolic signal that links cellular metabolism directly to inflammatory gene expression.[15][16]

Experimental Protocols and Methodologies

Synthesis of Succinamic Acid from Succinic Anhydride

This protocol describes a general method for the synthesis of succinamic acid.

Materials:

-

Succinic anhydride

-

Aqueous ammonia (e.g., 28-30%)

-

Acetone or water for recrystallization

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolve a known quantity of succinic anhydride in a suitable solvent like acetone in a round-bottom flask.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

While stirring vigorously, slowly add a stoichiometric equivalent of aqueous ammonia dropwise.

-

Allow the reaction to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.

-

The product, succinamic acid, may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the crude product by vacuum filtration.

-

Purify the succinamic acid by recrystallization from hot acetone or water.[1][2]

-

Dry the purified crystals in a vacuum oven. The product can be characterized by melting point determination and spectroscopic methods.

Characterization Methods

Table 2: Analytical and Spectroscopic Characterization

| Method | Purpose | Expected Observations / Data Source |

| Melting Point | Purity Assessment | A sharp melting point around 153-156 °C indicates high purity. |

| ¹H NMR | Structural Elucidation | The spectrum should show two triplet signals for the two methylene (B1212753) (-CH₂-) groups. Data is available on chemical databases.[3][19] |

| ¹³C NMR | Structural Elucidation | The spectrum will show signals for the two methylene carbons, the amide carbonyl, and the carboxylic acid carbonyl.[3] |

| FTIR Spectroscopy | Functional Group ID | Characteristic peaks for N-H (amide), C=O (amide and carboxylic acid), and O-H (carboxylic acid) stretches should be visible.[3] |

| Mass Spectrometry | Molecular Weight | Provides the mass-to-charge ratio, confirming the molecular weight of 117.10 g/mol .[3] |

Workflow for Stability and Degradation Analysis

For drug development, assessing the stability of a compound is critical. A forced degradation study can identify potential degradation products and pathways.

Conclusion

This compound, as the monoamide of succinic acid, possesses a unique combination of functional groups that dictate its physical and chemical properties. While it is a distinct chemical entity, its structural similarity to the metabolic and signaling molecule succinate places it in a compelling position for pharmacological research. The well-established roles of succinate in activating SUCNR1 and modulating inflammatory responses via HIF-1α stabilization provide a strong rationale for investigating whether this compound or its derivatives can act as agonists, antagonists, or modulators of these pathways. This guide provides the foundational chemical data, synthetic approaches, and biological context necessary to facilitate further exploration of this compound in drug discovery and development.

References

- 1. SUCCINAMIC ACID | 638-32-4 [chemicalbook.com]

- 2. SUCCINAMIC ACID CAS#: 638-32-4 [m.chemicalbook.com]

- 3. Succinamic acid | C4H7NO3 | CID 12522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemcess.com [chemcess.com]

- 5. nbinno.com [nbinno.com]

- 6. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Succinate causes pathological cardiomyocyte hypertrophy through GPR91 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Succinic acid - Wikipedia [en.wikipedia.org]

- 11. Succinate receptor GPR91, a Gα(i) coupled receptor that increases intracellular calcium concentrations through PLCβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacological characterization of the mechanisms underlying the vascular effects of succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Succinate is an inflammatory signal that induces IL-1β through HIF-1α. | Broad Institute [broadinstitute.org]

- 15. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 16. tara.tcd.ie [tara.tcd.ie]

- 17. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 [mdpi.com]

- 18. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SUCCINAMIC ACID(638-32-4) 1H NMR spectrum [chemicalbook.com]

The Biological Activity of Succinamate and Its Derivatives: A Technical Guide

Succinamate and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. This technical guide provides an in-depth overview of their anticancer, anticonvulsant, antimicrobial, and enzyme-inhibiting properties. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity

Succinamide (B89737) derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their cytotoxic effects against a range of human cancer cell lines.

A series of succinamide derivatives of melampomagnolide B (MMB) have been synthesized and evaluated for their anti-cancer activity.[1][2] Notably, dimeric succinamido analogs, such as compounds 4f and 4g , were identified as lead compounds with GI50 values in the nanomolar range against various leukemia and solid tumor cell lines.[1][2] For instance, compound 4g exhibited GI50 values of 280–640 nM against leukemia cell lines and also showed nanomolar activity against non-small cell lung cancer, colon cancer, melanoma, and breast cancer cell lines.[1] These compounds are believed to exert their effect by inhibiting the NF-κB transcription factor complex.[2]

Furthermore, a series of novel dicarboximide derivatives have been designed and synthesized, showing potent cytotoxic and proapoptotic activity in cancer cells.[3] For example, derivative 1e demonstrated the highest activity against all tested cancer cell lines with IC50 values of 3.2, 5.8, and 8 μM, respectively.[3] Microarray analysis revealed that these dicarboximides upregulate genes involved in receptor-mediated and mitochondrial apoptotic pathways.[3][4]

Succinate (B1194679) prodrugs of curcuminoids have also been synthesized and evaluated for their anticolon cancer activity using Caco-2 cells.[5] These prodrugs exhibited IC50 values in the range of 1.8–9.6 μM.[5]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Activity (GI50/IC50) | Reference |

| Dimeric succinamido analog 4g | Leukemia subpanel | 280–640 nM | [1] |

| Dimeric succinamido analog 4g | NCI-H522 (Non-small cell lung cancer) | 420 nM | [1] |

| Dimeric succinamido analog 4g | HCT-116 (Colon cancer) | 860 nM | [1] |

| Dimeric succinamido analog 4g | SW-620 (Colon cancer) | 540 nM | [1] |

| Dimeric succinamido analog 4g | LOX IMVI (Melanoma) | 370 nM | [1] |

| Dimeric succinamido analog 4g | MCF7 (Breast cancer) | 420 nM | [1] |

| Dimeric succinamido analog 4g | BT-549 (Breast cancer) | 660 nM | [1] |

| Dimeric succinamido analog 4g | MDA-MB-468 (Breast cancer) | 980 nM | [1] |

| Succinamido dimer 4f | CCRF-CEM (Leukemia) | 320 nM | [1] |

| Succinamido dimer 4f | HL-60(TB) (Leukemia) | 630 nM | [1] |

| Succinamido dimer 4f | K-562 (Leukemia) | 970 nM | [1] |

| Succinamido dimer 4f | SR (Leukemia) | 410 nM | [1] |

| Succinamido dimer 4f | NCI-H522 (Non-small cell lung cancer) | 480 nM | [1] |

| Succinamido dimer 4f | RXF 393 (Renal cancer) | 850 nM | [1] |

| Succinamido dimer 4f | MCF7 (Breast cancer) | 770 nM | [1] |

| Dicarboximide derivative 1e | K562 (Leukemia) | 3.2 µM | [3] |

| Dicarboximide derivative 1e | MOLT-4 (Leukemia) | 5.8 µM | [3] |

| Dicarboximide derivative 1e | HeLa (Cervical cancer) | 8 µM | [3] |

| Curcumin diethyl disuccinate | Caco-2 (Colon cancer) | 1.8 - 9.6 µM | [5] |

Anticonvulsant Activity

Succinimide (B58015) derivatives have long been recognized for their anticonvulsant properties, with ethosuximide (B1671622) being a notable example used in clinical practice.[6] Research has continued to explore new derivatives with improved efficacy and duration of action.

A series of 1-[(4-arylpiperazin-1-yl)-propyl]-succinimides were synthesized and evaluated for their anticonvulsant properties in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and psychomotor seizure (6-Hz) tests.[7] The most active compound, 1-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione (8 ), had an ED50 value of 28.2 mg/kg after oral administration in rats.[7] These compounds also showed affinity for 5-HT1A and 5-HT7 receptors, suggesting a potential mechanism of action.[7]

Another study described the synthesis of succinimide derivatives with alkylating groups at the 2-position of the ring.[8] Several of these derivatives exhibited activity against metrazole-induced seizures comparable to phensuximide, with some showing a prolonged duration of action of at least 3.5 hours.[8]

Quantitative Data: Anticonvulsant Activity

| Compound/Derivative | Test | Activity (ED50/TD50/PI) | Animal Model | Reference |

| 8 | MES | ED50: 28.2 mg/kg | Rat (p.o.) | [7] |

| 8 | Toxicity | TD50: 268.5 mg/kg | Rat (p.o.) | [7] |

| 8 | - | Protective Index: 9.52 | Rat (p.o.) | [7] |

| 11 | 5-HT1A Receptor Binding | Ki: 72 nM | - | [7] |

| 19 | 5-HT1A Receptor Binding | Ki: 14 nM | - | [7] |

| 8 | 5-HT1A Receptor Binding | Ki: 109 nM | - | [7] |

| 16 | 5-HT1A Receptor Binding | Ki: 44 nM | - | [7] |

| 8 | 5-HT7 Receptor Binding | Ki: 76 nM | - | [7] |

| 11 | 5-HT7 Receptor Binding | Ki: 63 nM | - | [7] |

Antimicrobial and Fungicidal Activity

Succinate and its derivatives also exhibit antimicrobial and fungicidal properties. Monoesters of succinic acid have been screened against various fungi and bacteria, showing that their bioactivity is dependent on the nature of the substituents.[9]

Novel succinate dehydrogenase inhibitor (SDHI) derivatives have been designed as potent fungicide candidates.[10][11] Compound 5i showed a broad spectrum of in vitro activity against five fungi, with an EC50 value of 0.73 μg/mL against Sclerotinia sclerotiorum, comparable to the commercial fungicide boscalid.[10][11] For Rhizoctonia cerealis, compounds 5i and 5p had EC50 values of 4.61 and 6.48 μg/mL, respectively, which was significantly higher than fluxapyroxad.[10][11] In vivo studies showed that compound 5i had an excellent inhibitory rate of 100% against Puccinia sorghi at 50 μg/mL.[10][11]

A danazol-succinate-lisozyme conjugate was synthesized and its antibacterial activity was evaluated against Staphylococcus aureus.[12] The conjugate inhibited bacterial growth in a dose-dependent manner.[12]

Quantitative Data: Antimicrobial and Fungicidal Activity

| Compound/Derivative | Organism | Activity (EC50/Inhibition Rate) | Reference |

| 5i | Sclerotinia sclerotiorum | 0.73 μg/mL | [10][11] |

| 5i | Rhizoctonia cerealis | 4.61 μg/mL | [10][11] |

| 5p | Rhizoctonia cerealis | 6.48 μg/mL | [10][11] |

| 5i | Puccinia sorghi | 100% inhibition at 50 μg/mL | [10][11] |

| 5i | Rhizoctonia solani | 60% inhibition at 1 μg/mL | [10][11] |

| Danazol-succinate-lisozyme conjugate | Staphylococcus aureus | MIC: 3.39 x 10^-5 mmol | [12] |

Enzyme Inhibition

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes.

Succinate Dehydrogenase (SDH) Inhibition

As mentioned, several succinate derivatives act as succinate dehydrogenase inhibitors (SDHIs), which is a key mechanism for their fungicidal activity.[10][11] Molecular docking studies suggest that these compounds bind to SDH, and fluorescence quenching analysis and enzymatic inhibition studies have validated this mode of action.[10][11]

Dipeptidyl Peptidase IV (DPP IV) Inhibition

A series of N4-sulfonamido-succinamic, phthalamic, acrylic, and benzoyl acetic acid derivatives have been synthesized and evaluated as potential DPP IV inhibitors for the management of type II diabetes.[13] Compound 17 was the most active, with an IC50 of 33.5 μM.[13]

Cholinesterase Inhibition

Succinimide derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[14] Compounds MSJ2 and MSJ10 showed outstanding inhibitory potential against both AChE (91.90% and 93.20%, respectively) and BChE (97.30% and 91.36%, respectively).[14]

Quantitative Data: Enzyme Inhibition

| Compound/Derivative | Enzyme | Activity (IC50/% Inhibition) | Reference |

| 17 | DPP IV | 33.5 μM | [13] |

| MSJ2 | Acetylcholinesterase (AChE) | 91.90% | [14] |

| MSJ10 | Acetylcholinesterase (AChE) | 93.20% | [14] |

| MSJ2 | Butyrylcholinesterase (BChE) | 97.30% | [14] |

| MSJ10 | Butyrylcholinesterase (BChE) | 91.36% | [14] |

Signaling Pathways

The biological effects of succinate and its derivatives are mediated through various signaling pathways. Succinate itself can act as a signaling molecule, particularly in the context of inflammation and cancer.[15]

NF-κB and MAPK Signaling

In cancer cells, certain succinimide derivatives have been shown to activate stress-induced MAPK signaling pathways (JNK and p38), which may be involved in the regulation of apoptosis.[3][4] Additionally, the anticancer activity of some succinamide derivatives is attributed to the inhibition of the NF-κB transcription factor complex, leading to the downregulation of anti-apoptotic genes.[2]

Caption: NF-κB and MAPK signaling pathways modulated by this compound derivatives.

Succinate-SUCNR1 Signaling

Extracellular succinate can act as a signaling molecule by binding to the G protein-coupled receptor SUCNR1 (GPR91).[16] This interaction can trigger various downstream effects, including pro-inflammatory responses in immune cells.[16] In the context of cancer, the succinate-SUCNR1 axis can promote cell migration and angiogenesis.[17]

Caption: Succinate signaling through the SUCNR1 receptor.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate (B84403) Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 or GI50 values.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Mice or rats

-

Electroshock apparatus with corneal electrodes

-

Electrode solution (e.g., saline)

-

Test compounds and vehicle

Procedure:

-

Animal Preparation: Acclimate the animals to the laboratory conditions.

-

Compound Administration: Administer the test compound or vehicle to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Electroshock Application: At the time of peak effect of the compound, apply an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered as the endpoint. Calculate the ED50 value, the dose that protects 50% of the animals from the seizure.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of SDH.

Materials:

-

Mitochondrial preparation (e.g., from tissue homogenate)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Succinate solution

-

Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

Phenazine methosulfate (PMS)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer, DCPIP, and the mitochondrial preparation.

-

Baseline Measurement: Measure the baseline absorbance at 600 nm.

-

Reaction Initiation: Initiate the reaction by adding succinate and a catalytic amount of PMS.

-

Absorbance Monitoring: Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the curve. To test for inhibition, perform the assay in the presence of various concentrations of the inhibitor and determine the IC50 value.

Caption: General experimental workflow for the development of this compound derivatives.

References

- 1. Succinamide derivatives of melampomagnolide B and their anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Succinamide derivatives of melampomagnolide B and their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Biological Evaluation of Succinate Prodrugs of Curcuminoids for Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, anticonvulsant activity and 5-HT1A/5-HT7 receptors affinity of 1-[(4-arylpiperazin-1-yl)-propyl]-succinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Succinic acid - Wikipedia [en.wikipedia.org]

- 16. Succinate Is a Natural Suppressor of Antiviral Immune Response by Targeting MAVS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? [mdpi.com]

The Enigmatic Presence of Succinamate and the Central Role of Succinate in Biological Systems: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the natural occurrence, metabolism, and biological significance of succinamate and its closely related counterpart, succinate (B1194679).

Executive Summary

This technical guide addresses the natural occurrence of this compound in biological systems. Current scientific literature reveals a significant scarcity of information regarding this compound's biosynthesis, metabolic pathways, and quantitative presence, particularly in mammalian systems. Its existence as a metabolite has been noted in the protozoan parasite Trypanosoma brucei, but detailed characterization of its biological role remains limited. In contrast, its parent compound, succinate, the deprotonated form of succinic acid, is a well-established and critical molecule in cellular metabolism and signaling. This guide, therefore, provides the available information on this compound and presents a comprehensive overview of the natural occurrence, metabolic pathways, and biological functions of succinate, a topic of significant interest to the research and drug development community.

This compound: An Uncharted Territory in Biology

This compound, the monoamide of succinic acid, is structurally distinct from succinate due to the replacement of a carboxyl group with a carboxamide group. Despite this seemingly simple chemical difference, its biological footprint is substantially less understood.

Known Occurrence

The primary and most cited instance of this compound's natural occurrence is in Trypanosoma brucei, the parasite responsible for African trypanosomiasis, or sleeping sickness. While its presence has been reported, the specific biosynthetic and metabolic pathways, as well as its functional significance in the parasite's life cycle, are not well-elucidated.

Hypothetical Biosynthesis

The enzymatic formation of this compound in biological systems is not well-documented. Hypothetically, it could be synthesized through the amidation of succinate or succinyl-CoA with an ammonia (B1221849) or amino acid donor. Enzymes such as asparagine synthetase, which catalyzes the amidation of aspartate to form asparagine, could potentially act on succinate, although there is no direct evidence to support this. L-asparaginase, an enzyme that hydrolyzes asparagine, could theoretically catalyze the reverse reaction to produce this compound from succinic acid and ammonia under specific conditions, but its primary physiological role is catabolic.[1][2] Similarly, glutaminase (B10826351), which converts glutamine to glutamate (B1630785), is another enzyme involved in amide metabolism that could be speculated to have a role, but this remains unconfirmed.[3]

Due to the limited data, this guide will now focus on the extensively studied and biologically pivotal molecule, succinate.

Succinate: A Cornerstone of Metabolism and Signaling

Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for energy production in all aerobic organisms.[4][5] Beyond its metabolic role, succinate has emerged as a crucial signaling molecule in both physiological and pathological processes.[6][7]

Biosynthesis and Metabolic Pathways of Succinate

Succinate is primarily synthesized and metabolized within the mitochondria as part of the TCA cycle. However, several other pathways contribute to its production and consumption.

2.1.1. Tricarboxylic Acid (TCA) Cycle:

In the canonical TCA cycle, succinate is generated from succinyl-CoA by the enzyme succinyl-CoA synthetase (also known as succinate-CoA ligase).[5][8] This reaction is coupled with the substrate-level phosphorylation of GDP to GTP (or ADP to ATP in some isoforms). Succinate is then oxidized to fumarate (B1241708) by succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain.[9]

2.1.2. GABA Shunt:

In the brain and other tissues, the γ-aminobutyric acid (GABA) shunt provides an alternative route for the production of succinate from glutamate.[10] This pathway bypasses the α-ketoglutarate dehydrogenase complex.

2.1.3. Glutamine Metabolism:

Glutamine can be a significant source of succinate through its conversion to glutamate and subsequently to α-ketoglutarate, which then enters the TCA cycle to produce succinate.[11]

2.1.4. Gut Microbiota:

Anaerobic fermentation by gut microbiota, particularly bacteria from the Bacteroidetes phylum, is a major source of succinate in the gastrointestinal tract.[12][13] This microbial-derived succinate can be absorbed by the host and influence systemic metabolism.

A diagram illustrating the primary metabolic pathways of succinate is provided below.

Biological Roles of Succinate

Beyond its role in energy metabolism, succinate has emerged as a critical signaling molecule that can influence a wide range of cellular processes.

2.2.1. Signaling via SUCNR1 (GPR91):

Extracellular succinate can bind to and activate the G protein-coupled receptor SUCNR1 (also known as GPR91).[14] This receptor is expressed in various tissues, including the kidneys, liver, heart, and immune cells. Activation of SUCNR1 can trigger diverse physiological responses, such as renin release, blood pressure regulation, and modulation of immune cell function.

2.2.2. Regulation of Hypoxia-Inducible Factor (HIF)-1α:

Under hypoxic conditions or in the context of certain cancers, succinate can accumulate intracellularly. This accumulation inhibits prolyl hydroxylase (PHD) enzymes, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α).[9] Stabilized HIF-1α then promotes the expression of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.

2.2.3. Protein Succinylation:

Succinyl-CoA, a precursor of succinate, can be used for the post-translational modification of proteins through a process called succinylation.[15] This modification can alter the function of enzymes and other proteins, thereby regulating various cellular processes.

The signaling pathways involving succinate are depicted in the following diagram.

Quantitative Data on Succinate Levels

The concentration of succinate in biological fluids and tissues can vary significantly depending on the metabolic state and the presence of disease. The following table summarizes representative succinate concentrations from various studies.

| Biological Matrix | Organism | Condition | Succinate Concentration | Reference |

| Plasma | Human | Healthy | 16 - 25 µmol/L | [16] |

| Urine | Human | Healthy | 0 - 20.9 mcg/mg creatinine | [8][17] |

| Serum | Human | Inflammatory Bowel Disease | Elevated compared to healthy controls | [18] |

| Feces | Human | Inflammatory Bowel Disease | Significantly elevated | [18] |

| Liver | Mouse | Post-oral administration (100 mg/kg) | Cmax: 1167.6 ± 183.4 ng/g | [19] |

| Brown Adipose Tissue | Mouse | Post-oral administration (100 mg/kg) | Cmax: 244.8 ± 68.6 ng/g | [19] |

| Kidney | Mouse | Post-oral administration (100 mg/kg) | Cmax: 128.8 ± 47.5 ng/g | [19] |

Experimental Protocols for Succinate Analysis

The accurate quantification of succinate in biological samples is crucial for understanding its role in health and disease. Several analytical methods are available, with liquid chromatography-mass spectrometry (LC-MS) being a widely used and sensitive technique. Colorimetric and fluorometric assay kits are also commercially available for high-throughput analysis.

General Workflow for Succinate Quantification by LC-MS

A typical workflow for the analysis of succinate in biological samples using LC-MS is outlined below.

Detailed Methodologies

4.2.1. Sample Preparation:

-

Plasma/Serum: Proteins are typically precipitated using a cold organic solvent (e.g., methanol, acetonitrile). The supernatant containing the metabolites is then collected after centrifugation.

-

Tissues: Tissues are homogenized in a suitable buffer, followed by metabolite extraction using organic solvents.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

A validated LC-MS/MS method allows for the rapid, accurate, and precise quantification of succinic acid levels in clinical and preclinical samples.[20]

-

This method is suitable for various matrices including serum, urine, cellular pellets, and supernatants.[20]

-

Linearity of standard curves is typically observed in the range of 1.0-135.5 µM.[20]

4.2.3. Colorimetric/Fluorometric Assays:

-

Commercially available kits provide a simple, one-step assay for measuring succinate.

-

In these assays, succinate is converted to pyruvate, which then reacts with specific reagents and a dye to form a colored or fluorescent product.

-

The intensity of the color or fluorescence is directly proportional to the succinate concentration in the sample.

-

These assays are suitable for high-throughput screening in 96-well plates.

Conclusion

While the natural occurrence and biological significance of this compound remain largely unexplored, its parent compound, succinate, stands as a central molecule in cellular metabolism and signaling. The dual role of succinate as both a key intermediate in the TCA cycle and a potent signaling molecule highlights its importance in maintaining cellular homeostasis. Dysregulation of succinate metabolism is implicated in a variety of pathological conditions, making it a promising target for therapeutic intervention. Further research is warranted to elucidate the potential biological roles of this compound and to understand its relationship with the well-established functions of succinate. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this dynamic field.

References

- 1. L-asparaginase production review: bioprocess design and biochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of L-asparaginase? [synapse.patsnap.com]

- 3. Origin and Roles of Alanine and Glutamine in Gluconeogenesis in the Liver, Kidneys, and Small Intestine under Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 6. blog.healthmatters.io [blog.healthmatters.io]

- 7. Physiological roles of animal succinate thiokinases. Specific association of the guanine nucleotide-linked enzyme with haem biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Succinate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. librarysearch.colby.edu [librarysearch.colby.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolomic Profiling of Asparagine Deprivation in Asparagine Synthetase Deficiency Patient-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Governing glutaminolysis by regulation of glutaminase succinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Succinic Acid - Organic Acids, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

- 17. Succinate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Succinamate: A Technical Overview for Researchers

References

- 1. nbinno.com [nbinno.com]

- 2. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Dysfunction and Metabolic Reprogramming in Chronic Inflammatory Diseases: Molecular Insights and Therapeutic Opportunities [mdpi.com]

- 5. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioxconomy.com [bioxconomy.com]

The Solubility of Succinamate: A Technical Guide for Researchers

An In-depth Analysis for Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of succinamate, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of quantitative solubility data for this compound (also known as succinamic acid), this document presents the available qualitative information. For comparative and predictive purposes, a detailed analysis of the solubility of the structurally related compound, succinic acid, is also included. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this compound for formulation, synthesis, and analytical development.

Introduction to this compound and its Solubility

This compound, the monoamide of succinic acid, is a bifunctional molecule containing both a carboxylic acid and an amide group. These functional groups dictate its physicochemical properties, including its solubility in various solvents. The interplay between the polar carboxylic acid and the hydrogen-bonding capable amide group results in a solubility profile that is sensitive to the polarity, proticity, and hydrogen bonding capacity of the solvent. Understanding this profile is critical for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry.

Qualitative Solubility of this compound

Quantitative Solubility of Succinic Acid (as a proxy)

Given the structural similarity between this compound and succinic acid (which contains a second carboxylic acid group in place of the amide), the solubility data for succinic acid can provide valuable insights into the expected behavior of this compound. The presence of two carboxylic acid groups in succinic acid generally leads to higher polarity and stronger crystal lattice energy compared to this compound, which may result in different absolute solubility values. However, the trends in solubility across different solvent classes are likely to be comparable.

The following table summarizes the quantitative solubility of succinic acid in a variety of common solvents.

| Solvent | Chemical Class | Solubility ( g/100 mL) | Temperature (°C) |

| Water | Polar Protic | 8.32 | 25 |

| Methanol | Polar Protic | - | - |

| Ethanol | Polar Protic | 5.4 | 25 |

| Acetone (B3395972) | Polar Aprotic | 2.7 | - |

| Diethyl Ether | Nonpolar | 0.88 | - |

| Chloroform | Nonpolar | 0.02 | - |

| Glycerol | Polar Protic | 5.0 | - |

| Benzene | Nonpolar | Insoluble | - |

| Toluene | Nonpolar | Insoluble | - |

| Carbon Tetrachloride | Nonpolar | Insoluble | - |

| Petroleum Ether | Nonpolar | Insoluble | - |

| Carbon Disulfide | Nonpolar | Insoluble | - |

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method, followed by a suitable analytical technique for quantification. The following protocol is a general procedure that can be adapted for the determination of this compound solubility.

The Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method. A common approach for a molecule like this compound would be reverse-phase HPLC with UV detection.

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their concentrations.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original solubility of this compound in the solvent by taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, this guide has provided the available qualitative information and a detailed look at the solubility of the closely related succinic acid. The provided experimental protocol offers a standardized approach for researchers to determine the solubility of this compound in their solvents of interest, enabling better-informed decisions in drug development and chemical research. The generation of such data would be a valuable contribution to the scientific community.

References

A Technical Guide to the Thermal Stability and Degradation of Succinamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinamate, also known as succinamic acid, is the monoamide of the dicarboxylic acid, succinic acid. As a structural motif present in various pharmaceutical compounds and a metabolite in biological systems, understanding its chemical stability is paramount.[1] This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of this compound. Due to the limited availability of direct studies on this compound, this guide synthesizes information from analogous compounds and theoretical degradation mechanisms to predict its behavior under thermal stress. Detailed experimental protocols for robust analysis are provided to guide researchers in their investigations.

Thermal Stability and Degradation Profile

This compound is expected to be a crystalline solid at room temperature. Its thermal stability is intrinsically linked to its structure, which features both a carboxylic acid and an amide functional group. Upon heating, this compound is predicted to undergo a primary degradation pathway involving intramolecular cyclization.

Primary Degradation Pathway: Intramolecular Cyclization

The principal thermal degradation route for this compound is the intramolecular cyclization to form succinimide (B58015) and water. This reaction is driven by the proximity of the nucleophilic amide nitrogen and the electrophilic carboxylic acid carbon. The process is analogous to the non-enzymatic degradation of aspartic acid and asparagine residues in proteins, which also proceeds through a five-membered succinimide intermediate.[2][3][4][5]

The proposed mechanism involves a nucleophilic attack by the amide nitrogen on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of water to yield the stable five-membered ring structure of succinimide.[2][5]

Potential Secondary Degradation at High Temperatures

While intramolecular cyclization is the expected primary degradation event, further decomposition of the resulting succinimide or the this compound itself can occur at significantly higher temperatures. Studies on the high-temperature pyrolysis of related compounds like succinic anhydride (B1165640) (625-775 K) have shown fragmentation into smaller gaseous molecules, including carbon monoxide (CO), carbon dioxide (CO₂), and ethylene (B1197577) (C₂H₄).[6] It is plausible that the succinyl backbone of succinimide could undergo similar fragmentation under extreme thermal stress.

Quantitative Data and Thermal Analysis

Table 1: Predicted Thermal Events for this compound Degradation

| Thermal Event | Predicted Temperature Range (°C) | Technique | Primary Product(s) | Notes and References |

| Melting | 150 - 200 | DSC | - | Expected to be an endothermic event. The range is an estimate based on succinic acid's melting point (184-190°C).[7] |

| Intramolecular Cyclization | 200 - 250 | TGA, DSC | Succinimide, Water | This is an exothermic mass loss event. The temperature range is based on the decomposition of succinic acid (235°C) and its derivatives in cross-linked materials (200-290°C).[7][8] |

| High-Temp Fragmentation | > 400 | TGA, Py-GC/MS | CO, CO₂, C₂H₄, other fragments | This would be observed as further mass loss at higher temperatures. Based on analogy with succinic anhydride decomposition.[6] |

Experimental Protocols

To definitively characterize the thermal stability and degradation of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is ideal for determining decomposition temperatures and quantifying mass loss associated with degradation events like dehydration.

Methodology:

-

Instrument Calibration : Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation : Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan (typically aluminum or platinum).

-

Experimental Conditions :

-

Atmosphere : Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program : Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

-

-

Data Analysis : Plot the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine their associated enthalpy changes.

Methodology:

-

Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation : Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as the reference.

-

Experimental Conditions :

-

Atmosphere : Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Temperature Program : Typically, a heat-cool-heat cycle is employed. For example, heat from 25°C to 250°C at 10°C/min, cool back to 25°C, and then reheat to 250°C. This helps to remove the thermal history of the sample.

-

-

Data Analysis : Plot heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition. The onset temperature and peak maximum provide characteristic data for each thermal event.

Evolved Gas Analysis (EGA)

To identify the degradation products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

-

Setup : The outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line (typically ~200°C) to prevent condensation of the evolved products.

-

Experiment : A TGA experiment is performed as described in section 4.1.

-

Data Collection : Throughout the TGA run, MS or FTIR spectra of the evolved gases are continuously recorded.

-

Data Analysis : The spectral data is correlated with the mass loss events from the TGA curve. For example, the detection of a species with a mass-to-charge ratio (m/z) of 18 (for water) by MS during a specific mass loss event would confirm dehydration.

Conclusion

The thermal degradation of this compound is predicted to proceed primarily through a well-defined intramolecular cyclization pathway to yield succinimide and water, likely occurring in the temperature range of 200-250°C. At higher temperatures, further fragmentation of the molecular structure may occur. While direct experimental data on this compound is scarce, a thorough analysis using the detailed TGA, DSC, and EGA protocols provided in this guide will enable researchers to elucidate its precise thermal stability profile, confirm its degradation products, and understand its degradation kinetics. This knowledge is crucial for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of drug products containing the this compound moiety.

References

- 1. Succinamic acid | C4H7NO3 | CID 12522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase | MDPI [mdpi.com]

- 4. A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and mechanism of succinimide ring formation in the deamidation process of asparagine residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Succinic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Historical Technical Guide to Succinamic Acid and its Salts for the Modern Researcher

An In-depth Review of the Early Synthesis, Physicochemical Properties, and Foundational Research on Succinamic Acid and its Derivatives.

This whitepaper provides a detailed historical account of succinamic acid and its salts, tailored for researchers, scientists, and drug development professionals. By examining the foundational literature, this guide offers insights into the early understanding of these compounds, presenting historical experimental methodologies, quantitative data, and the logical frameworks of early organic chemistry.

Introduction

Succinamic acid (3-carbamoylpropanoic acid), the monoamide of succinic acid, represents a fundamental structure in organic and medicinal chemistry. While its parent compound, succinic acid, has been known since the 16th century, having been first isolated from the distillation of amber, the specific history of succinamic acid began in the late 19th century.[1][2] Understanding the historical context of its synthesis and characterization provides a valuable perspective on the evolution of chemical and pharmacological sciences. This guide delves into the primary literature to reconstruct the original methods and data associated with succinamic acid and its salts.

The Foundational Synthesis: A Look into the 19th Century Laboratory

The first definitive synthesis of succinamic acid is credited to Julius Tafel and M. Stern, documented in the esteemed journal Berichte der deutschen chemischen Gesellschaft in 1900. Their work, titled "Ueber die Einwirkung von Hydroxylamin auf Succinimid" (On the Action of Hydroxylamine on Succinimide), detailed the formation of succinamic acid through the ring-opening of succinimide (B58015). This reaction remains a cornerstone for the preparation of this class of compounds.

Experimental Protocol: Synthesis of Succinamic Acid (Based on Tafel & Stern, 1900)

The following protocol has been adapted from the original 19th-century publication to provide a clear, step-by-step methodology for this key historical experiment.

Objective: To synthesize succinamic acid via the hydrolysis of succinimide.

Reactants:

-

Succinimide

-

Barium hydroxide (B78521) solution (as the hydrolyzing agent)

-

Sulfuric acid (for precipitation of barium sulfate)

-

Water

Procedure:

-

Hydrolysis of Succinimide: A solution of succinimide is treated with a barium hydroxide solution. The mixture is heated to facilitate the opening of the imide ring. This nucleophilic attack on one of the carbonyl carbons of the succinimide ring by the hydroxide ions leads to the formation of the barium salt of succinamic acid.

-

Precipitation and Removal of Barium: After the hydrolysis is complete, dilute sulfuric acid is carefully added to the reaction mixture. This results in the precipitation of barium sulfate (B86663), a highly insoluble salt, effectively removing the barium ions from the solution.

-

Isolation of Succinamic Acid: The barium sulfate precipitate is removed by filtration. The filtrate, now containing succinamic acid in aqueous solution, is concentrated by evaporation.

-

Purification: The crude succinamic acid is then purified by recrystallization from hot water or ethanol to yield the final product.

Historical Physicochemical Data

The characterization of a newly synthesized compound in the late 19th and early 20th centuries relied on fundamental physicochemical properties. These measurements were crucial for confirming the identity and purity of the substance.

| Property | Succinamic Acid | Succinic Acid (for comparison) |

| Molecular Formula | C₄H₇NO₃ | C₄H₆O₄ |

| Molar Mass | 117.10 g/mol | 118.09 g/mol |

| Melting Point | 157 °C (Decomposes) | 184–190 °C |

| Appearance | White crystalline powder | White, odorless solid |

| Solubility | Soluble in water. Sparingly soluble in cold alcohol. | Soluble in water, ethanol, ether, and acetone. |

Note: The data presented is compiled from historical sources and modern databases for comparison. The exact values reported in the 19th and early 20th centuries could vary slightly due to the purity of the samples and the analytical techniques of the era.

Early Biological and Pharmacological Context

While detailed studies on the specific biological roles of succinamic acid from the late 19th or early 20th century are scarce in readily available literature, the broader context of research into simple amides and their physiological effects was emerging. Early toxicological and pharmacological studies often focused on the effects of small organic molecules on whole organisms or isolated tissues.

Research from this period on related simple amides indicated that their in-vivo effects were of interest, with some demonstrating hypnotic or sedative properties, while others were investigated for their metabolic fate. The hydrolysis of amides to their corresponding carboxylic acids and ammonia (B1221849) (or amines) was a recognized metabolic pathway. Therefore, it is plausible that early researchers would have hypothesized that succinamic acid, if administered, would be metabolized to succinic acid and ammonia.

This hypothesized pathway would direct succinamic acid's metabolites into two of the most fundamental biochemical cycles: the Krebs (TCA) cycle for energy production and the urea cycle for nitrogenous waste disposal.[3] This would have been a logical starting point for any early investigations into its physiological effects.

Conclusion

The historical research on succinamic acid, particularly the foundational work by Tafel and Stern, highlights the systematic and logical approach of late 19th-century organic chemists. The synthesis via succinimide ring-opening is a classic example of nucleophilic acyl substitution, a fundamental reaction still taught today. While early, specific biological data for succinamic acid is limited, understanding its likely metabolic conversion to the well-known metabolite succinic acid provides a logical framework for its expected physiological role. For modern researchers, this historical perspective not only offers a deeper appreciation for the evolution of their field but can also provide context for the enduring relevance of these fundamental chemical structures in contemporary drug design and development.

References

Enzymatic Synthesis of Succinamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of succinamate, also known as succinamic acid. The primary biocatalytic route detailed herein is the regioselective hydrolysis of succinonitrile (B93025), a promising and environmentally benign alternative to traditional chemical methods. This document outlines the core enzymatic pathways, presents quantitative data from relevant studies, and offers detailed experimental protocols for laboratory-scale synthesis.

Introduction: The Biocatalytic Approach

This compound is the monoamide of succinic acid, a valuable building block in the chemical and pharmaceutical industries. Traditional chemical synthesis routes can be harsh and lack selectivity. Enzymatic synthesis offers a compelling alternative, characterized by mild reaction conditions, high specificity, and reduced environmental impact.[1]

The key to enzymatic this compound synthesis lies in the use of nitrilase enzymes (EC 3.5.5.1).[2][3] These enzymes catalyze the hydrolysis of nitrile compounds. In the case of a dinitrile substrate like succinonitrile, a highly regioselective nitrilase can hydrolyze only one of the two cyano groups. This selective conversion can yield either 3-cyanopropanoic acid (hydrolysis to a carboxylic acid) or, less commonly, the corresponding cyano-amide, which can then be further converted to this compound. The development of nitrilases with tailored selectivity is a significant area of research for producing valuable cyanocarboxylic acids and their derivatives.[1]

Enzymatic Reaction Pathway

The enzymatic conversion of succinonitrile can proceed via two main pathways depending on the specificity of the nitrilase enzyme employed. The primary product of regioselective hydrolysis is typically the corresponding cyanocarboxylic acid.

Caption: Enzymatic conversion pathway of succinonitrile.

Data Presentation: Reaction Parameters

The efficiency and selectivity of the enzymatic hydrolysis of dinitriles are highly dependent on the choice of enzyme and reaction conditions. While specific data for this compound is emerging, studies on analogous dinitrile conversions provide valuable insights. The following tables summarize key parameters for nitrilase-catalyzed reactions.

Table 1: General Properties of Nitrilase Biocatalysts

| Property | Typical Range/Value | Source |

|---|---|---|

| Enzyme Class | Nitrilase (EC 3.5.5.1) | [2][3] |

| Source Organisms | Bacteria (Rhodococcus, Pseudomonas), Fungi | [2][4] |

| Catalytic Triad | Cys-Glu-Lys | [3] |

| Optimal pH | 7.0 - 8.0 (Bacteria & Fungi) | [1] |